3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole class of molecules. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide are diverse and depend on the specific application. In medicine, it has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In agriculture, it has been shown to have insecticidal properties. In materials science, it has been shown to have the potential to be used as a building block for the synthesis of new materials.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its versatility in different scientific fields. It has potential applications in medicine, agriculture, and materials science. However, one limitation is the lack of understanding of its mechanism of action. Additionally, its potential toxicity and side effects need to be studied further.
Future Directions
There are several future directions for the study of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. In medicine, it could be further studied for its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, it could be further studied for its potential use as a pesticide. In materials science, it could be further studied for its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine followed by the addition of 1-phenyl-1H-pyrazole-4-carboxamide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, it has been shown to have insecticidal properties and can be used as a pesticide. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-4-5-11(9-12)15-14(16(18)21)10-20(19-15)13-7-2-1-3-8-13/h1-10H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJTQYUGOSJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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